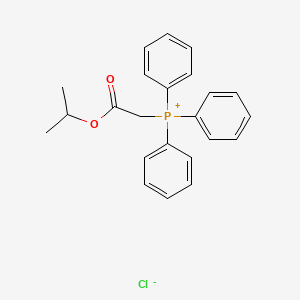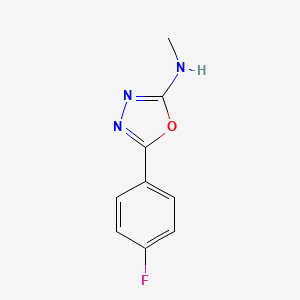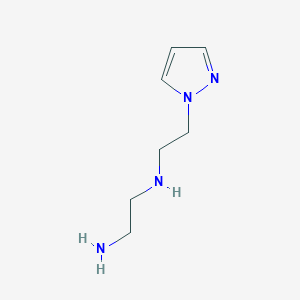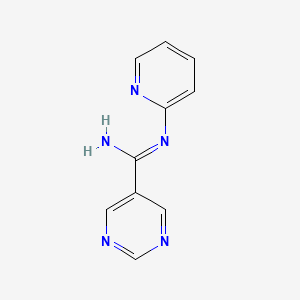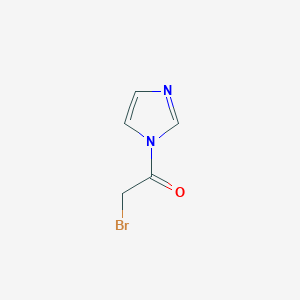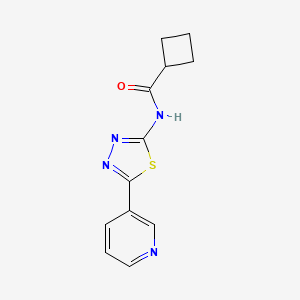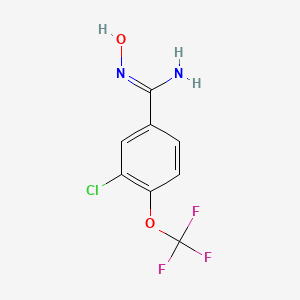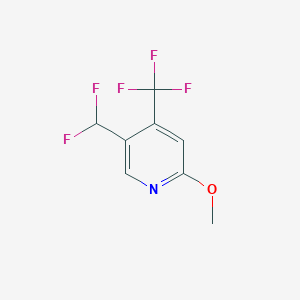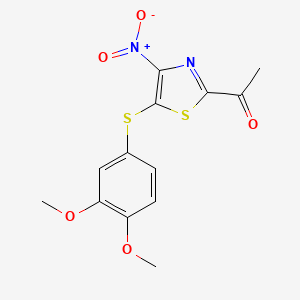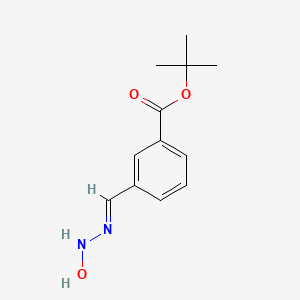
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Starting Materials: The synthesis begins with tert-butyl benzoate and a suitable hydrazine derivative.
Reaction Conditions: The reaction is often conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate involves its interaction with molecular targets in biological systems. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde Hydrazone: A simpler hydrazone with similar reactivity.
Acetone Hydrazone: Another hydrazone with a different carbonyl precursor.
Phenylhydrazone: A hydrazone derived from phenylhydrazine.
Uniqueness
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate is unique due to its specific tert-butyl and benzoate groups, which can influence its reactivity and properties. These structural features may confer distinct advantages in terms of stability, solubility, and biological activity compared to other hydrazones.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
tert-butyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)10-6-4-5-9(7-10)8-13-14-16/h4-8,14,16H,1-3H3/b13-8+ |
Clave InChI |
HVANHFKPXNTOSC-MDWZMJQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1=CC=CC(=C1)/C=N/NO |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C=NNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


